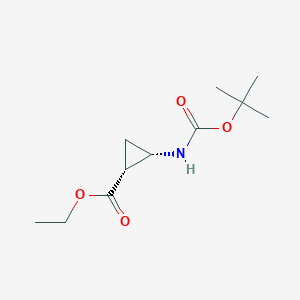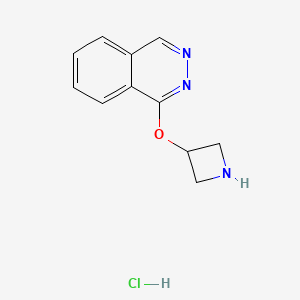![molecular formula C11H14ClN B1490801 3-[(3-Chlorophenyl)methyl]pyrrolidine CAS No. 1158764-50-1](/img/structure/B1490801.png)
3-[(3-Chlorophenyl)methyl]pyrrolidine
Übersicht
Beschreibung
“3-[(3-Chlorophenyl)methyl]pyrrolidine” is a chemical compound with the CAS Number: 1359702-94-5 . It has a molecular weight of 232.15 . The IUPAC name for this compound is 3-(3-chlorobenzyl)pyrrolidine hydrochloride . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for “3-[(3-Chlorophenyl)methyl]pyrrolidine” is 1S/C11H14ClN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[(3-Chlorophenyl)methyl]pyrrolidine” is a solid compound . The SMILES string representation is ClC1=CC=CC(C2CNCC2)=C1.Cl .Wissenschaftliche Forschungsanwendungen
Mechanism-based Inhibition of Monoamine Oxidase
A study on structurally analogous compounds to "3-[(3-Chlorophenyl)methyl]pyrrolidine" revealed that certain pyrrolines act as irreversible inhibitors of monoamine oxidase B (MAO B), suggesting potential applications in the study of neurological disorders and the design of neuroactive drugs (Williams & Lawson, 1998).
Synthesis of Agrochemical and Medicinal Compounds
Research on the rearrangement of chlorinated pyrrolidin-2-ones has led to the development of 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for the synthesis of agrochemicals or medicinal compounds, indicating the versatility of pyrrolidine derivatives in chemical synthesis (Ghelfi et al., 2003).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Pyrrolidine derivatives, including “3-[(3-Chlorophenyl)methyl]pyrrolidine”, continue to be of interest in drug discovery due to their diverse biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds, as well as optimizing their synthesis and improving their safety profiles.
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEHQTPUBNGBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)


![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)

![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)


![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)


![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)